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Introduction

This document provides detailed protocols for the synthesis of key intermediates leading to
Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™. Nirmatrelvir is
a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral
replication.[1][2] The synthesis of this complex peptidomimetic drug involves the assembly of
several chiral building blocks. The protocols outlined below are based on convergent synthetic
strategies, which involve preparing key fragments separately before coupling them in the final
stages. This approach is often more efficient for complex target molecules.[3][4] We will focus
on the coupling of the core bicyclic proline fragment with a protected L-tert-leucine derivative
and the subsequent coupling to the terminal fragment to form the final molecule.

While the specific precursor (S)-(S,R,S,R)-AHPC-Me-N3 is associated with ligands for the von
Hippel-Lindau (VHL) E3 ligase used in PROTAC technology, this guide details the synthesis of
Nirmatrelvir, a topic of significant interest in antiviral drug development.[5][6][7]

Overall Synthetic Workflow

The synthesis can be visualized as a multi-stage process where two key fragments are
prepared and then coupled. The first critical step is the formation of a dipeptide intermediate by
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coupling the bicyclic proline core with a protected amino acid. This dipeptide is then
deprotected and coupled with the final amine fragment to yield Nirmatrelvir.
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Figure 1. Convergent synthesis workflow for Nirmatrelvir.

Experimental Protocols

Protocol 1: Synthesis of Dipeptide Intermediate

(Fragment A)
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This protocol describes the amide coupling of the bicyclic proline methyl ester with Boc-
protected L-tert-leucine. This reaction forms the core dipeptide structure of Nirmatrelvir. Peptide
coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are
used to facilitate the formation of the amide bond while minimizing racemization.[1][8]

Reagents and Materials

Reagent/Materi Molar Mass ( .
Quantity Moles (mmol) Notes
al g/mol )
Bicyclic Proline The key amine
- 1.0eq -
Core (HCI salt) component.
Boc-L-tert- The carboxylic
_ 231.29 1.1eq - _
leucine acid component.
Peptide coupling
HATU 380.23 1.2 eq -
agent.
Non-nucleophilic
DIPEA (DIPEA) 129.24 3.0eq -
base.
Dimethylformami
73.09 - - Solvent.
de (DMF)
Ethyl Acetate Extraction
88.11 - -
(EtOAC) solvent.

Saturated aq. For agueous

NaHCOs wash.
_ For aqueous
Brine - - -
wash.
Procedure

» Dissolve the bicyclic proline core HCI salt and Boc-L-tert-leucine in anhydrous DMF under an
inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C using an ice bath.
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o Add DIPEA to the solution and stir for 5 minutes to neutralize the HCI salt.
e Add HATU to the reaction mixture in one portion.

 Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring
completion by TLC or LC-MS.

e Upon completion, dilute the reaction mixture with ethyl acetate.
o Wash the organic layer sequentially with saturated aqueous NaHCOs, water, and brine.

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

» Purify the crude product via flash column chromatography to yield the dipeptide intermediate.
A reported yield for this step is approximately 50%.[1]

Protocol 2: Saponification and Boc-Deprotection

The methyl ester of the dipeptide intermediate is hydrolyzed to a carboxylic acid, and the Boc
protecting group is removed to prepare the fragment for the final coupling step.

Reagents and Materials
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Reagent/Materi Molar Mass (

Quantity Moles (mmol) Notes
al g/mol )
Dipeptide
] - 1.0eq - From Protocol 1.

Intermediate
Lithium For ester

) ) 23.95 15eq - )
Hydroxide (LiOH) hydrolysis.

Tetrahydrofuran

(THF) / Wat - - - Solvent system.
ater

4AM HCl in For Boc
] - Excess - ]
Dioxane deprotection.

Diethyl Ether

74.12 - - For precipitation.
(Et20)

Procedure

o Saponification: Dissolve the dipeptide intermediate in a mixture of THF and water (e.g., 3:1

vIV).

e Add LiOH and stir the mixture at room temperature until the ester hydrolysis is complete
(monitor by TLC/LC-MS).

o Carefully acidify the mixture with 1M HCI to pH ~3 and extract the product with ethyl acetate.

» Dry the combined organic layers and concentrate to yield the carboxylic acid.

» Deprotection: Dissolve the crude carboxylic acid in a minimal amount of solvent and add an
excess of 4M HCI in dioxane.

 Stir the mixture at room temperature for 1-2 hours until the Boc group is fully cleaved.

» Add diethyl ether to precipitate the product as its hydrochloride salt.

 Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected
dipeptide acid fragment.
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Protocol 3: Final Amide Coupling to Yield Nirmatrelvir

This final step involves coupling the deprotected dipeptide acid with the cyano amine fragment
(Fragment B). This convergent approach avoids linear routes that may require less stable

intermediates.[3][4]
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Figure 2. Final convergent coupling step.

Reagents and Materials
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Reagent/Materi Molar Mass ( .
Quantity Moles (mmol) Notes
al g/mol )
Deprotected
] ] ] - 1.0eq - From Protocol 2.

Dipeptide Acid
Cyano Amine Synthesized

- 1.1eq -
Fragment separately.[9]
HATU 380.23 1.2 eq - Coupling agent.
N-
Methylmorpholin 101.15 2.0eq - Base.
e (NMM)
DMAP 122.17 0.1 eq - Catalyst.
Ethyl Acetate

88.11 - - Solvent.
(EtOAC)

Procedure

o Combine the deprotected dipeptide acid, the cyano amine fragment, HATU, and DMAP in

anhydrous ethyl acetate under an inert atmosphere.

e Add N-methylmorpholine (NMM) to the mixture.

 Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

e Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o The crude product is then purified, often by recrystallization from a suitable solvent system
like MTBE (methyl tert-butyl ether), to yield Nirmatrelvir.[3]

Summary of Results

The described synthetic pathway is a convergent and effective method for producing

Nirmatrelvir. While yields can vary depending on scale and purification methods, this approach
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avoids problematic reagents like the Burgess reagent used in some earlier routes, offering a
more sustainable process.[3][4]

Step Reaction Key Reagents Reported Yield Reference
Dipeptide

1 _ HATU, DIPEA ~50% [1]
Formation
Saponification & ) High (often used

2 ' LiOH, HCI [1]
Deprotection crude)

_ ' High (e.g., 94%
3 Final Coupling HATU, NMM [31[4]
over 2 steps)

Overall 3-Pot Synthesis - ~70% [31[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Synthesis of Key Intermediates for
Nirmatrelvir]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13433176/docs#application-note-synthesis-of-key-
intermediates-for-nirmatrelvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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